molecular formula C11H15N B099453 2,3,3-Trimethylindoline CAS No. 18781-58-3

2,3,3-Trimethylindoline

Cat. No.: B099453
CAS No.: 18781-58-3
M. Wt: 161.24 g/mol
InChI Key: IVWSGOOPQGMALJ-UHFFFAOYSA-N
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Description

2,3,3-Trimethylindoline is an indole derivative with the molecular formula C11H13N. It is a clear yellow to red-brown liquid used primarily in organic synthesis reactions. This compound is known for its role in the preparation of cyanine dyes and other imaging agents .

Mechanism of Action

Target of Action

2,3,3-Trimethylindoline is an indolenine compound

Mode of Action

It is known to be used as a reactant in organic synthesis reactions

Biochemical Pathways

It is known to be used in the synthesis of cyanine dyes , which suggests it may play a role in the biochemical pathways related to dye synthesis and binding.

Result of Action

As it is used in the synthesis of cyanine dyes , it may have effects related to the properties of these dyes, such as fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylindoline can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-butanone with phenylhydrazine hydrochloride, followed by cyclization and methylation . The reaction conditions typically include the use of solvents such as chloroform, toluene, or dichlorobenzene, and the process is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoline derivatives, which are valuable intermediates in the synthesis of dyes and pharmaceuticals .

Comparison with Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,1,2-Trimethylbenz[e]indole
  • 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]

Comparison: 2,3,3-Trimethylindoline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it offers better solubility in organic solvents and higher reactivity in substitution reactions .

Properties

IUPAC Name

2,3,3-trimethyl-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWSGOOPQGMALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC=CC=C2N1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449141
Record name 2,3,3-TRIMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18781-58-3
Record name 2,3,3-TRIMETHYLINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3-trimethyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,3-Trimethylindoline
Customer
Q & A

Q1: How does 2,3,3-trimethylindoline react with 3,4,5,6-tetrachloro-1,2-benzoquinone (o-chloranil)?

A1: this compound reacts with o-chloranil in an acid-catalyzed reaction to form 2-(2,3,3-trimethylindolin-1-yl)-5,6,7-trichloro-1,3-tropolone. [, ] This reaction involves the expansion of the quinone's six-membered ring to form the seven-membered tropolone ring system. The reaction conditions, specifically the solvent and reaction time, can influence whether the final product retains all four chlorine atoms from o-chloranil or undergoes dehydrochlorination. []

Q2: What is the mechanism of this reaction?

A2: Density functional theory (DFT) calculations were used to elucidate the reaction mechanism. [] Initially, this compound undergoes aldol condensation with o-chloranil, yielding an intermediate 6-(2,3,3-trimethylindolin-1-ylmethylene)-6-hydroxy-2,4-cyclohexadiene-1-one derivative. This intermediate then undergoes a series of steps including protonation, ring opening, and ring closure to form the final 2-(2,3,3-trimethylindolin-1-yl)-5,6,7-trichloro-1,3-tropolone. []

Q3: Are there any structural characterizations available for this compound derivatives?

A3: While the provided research doesn't delve into the spectroscopic characterization of this compound itself, it does mention X-ray crystallography studies conducted on several synthesized 2-hetaryl-1,3-tropolone derivatives. [, ] These studies confirm the formation of the seven-membered tropolone ring and provide insights into the three-dimensional structures of these compounds.

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